molecular formula C22H21N5O4S2 B2946209 N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide CAS No. 478029-17-3

N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide

Cat. No.: B2946209
CAS No.: 478029-17-3
M. Wt: 483.56
InChI Key: RYAYBSUMNXATIU-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a thieno[2,3-b]pyridine core substituted with methyl groups, a pyrrole ring, and a hydrazine-sulfonyl-acetamide side chain. Its synthesis likely involves multi-step reactions, including condensation of hydrazine derivatives with carbonyl-containing intermediates, as seen in analogous thienopyridine syntheses .

Properties

IUPAC Name

N-[4-[[(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)amino]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S2/c1-13-12-14(2)23-22-18(13)19(27-10-4-5-11-27)20(32-22)21(29)25-26-33(30,31)17-8-6-16(7-9-17)24-15(3)28/h4-12,26H,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAYBSUMNXATIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide is a complex organic compound with notable biological activities. Its molecular formula is C22H21N5O4S2C_{22}H_{21}N_{5}O_{4}S_{2}, and it has garnered attention for its potential therapeutic applications, particularly in oncology and immunology.

Chemical Structure and Properties

The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of a hydrazino sulfonamide moiety enhances its interaction with biological targets. The detailed molecular structure can be represented as follows:

ComponentStructure Description
Thieno[2,3-b]pyridineCore structure contributing to biological activity
Hydrazino GroupEnhances binding affinity to target proteins
SulfonamideImproves solubility and bioavailability
AcetamideProvides stability and modulates pharmacokinetic properties

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through the induction of apoptosis and modulation of cell cycle progression.

Key Findings:

  • Cell Viability: Studies demonstrate that the compound reduces cell viability in human cancer cell lines by inducing apoptosis via the mitochondrial pathway .
  • Mechanism of Action: The compound may inhibit key signaling pathways involved in cell survival, such as the PI3K/Akt and MAPK pathways, leading to increased apoptosis .

Immunomodulatory Effects

In addition to its anticancer properties, this compound exhibits immunomodulatory effects. It has been found to enhance the production of monoclonal antibodies (mAbs) in hybridoma cultures, suggesting its potential utility in biopharmaceutical production.

Research Highlights:

  • Monoclonal Antibody Production: this compound significantly increases mAb yield by suppressing unwanted cellular growth while enhancing glucose uptake and ATP production .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound.

Key Components:

  • Pyrrole Substituents: Variations in pyrrole substituents have been shown to impact the compound's potency against cancer cells.
  • Sulfonamide Modifications: Alterations in the sulfonamide group can enhance solubility and binding affinity to target proteins.

Case Study 1: Anticancer Activity Assessment

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in:

  • IC50 Values: The IC50 values ranged from 10 µM to 20 µM depending on the specific cell line.

Case Study 2: Immunomodulation in Hybridoma Cells

In a controlled experiment involving hybridoma cells:

  • Yield Increase: The compound led to a 50% increase in antibody yield compared to control groups.

Chemical Reactions Analysis

Key Reaction Steps:

  • Thieno[2,3-b]pyridine Core Synthesis :

    • A substituted pyridine intermediate reacts with sulfur-containing reagents (e.g., cyanothioacetamide) under microwave irradiation to form the thienopyridine backbone .

    • Example :

      Pyridine derivative+CyanothioacetamideBase MicrowaveEtOHThieno 2 3 b pyridine intermediate\text{Pyridine derivative}+\text{Cyanothioacetamide}\xrightarrow[\text{Base Microwave}]{\text{EtOH}}\text{Thieno 2 3 b pyridine intermediate}
  • Introduction of Pyrrol-1-yl Group :

    • A Suzuki coupling or nucleophilic substitution attaches the 1H-pyrrol-1-yl group to the thienopyridine core .

  • Hydrazino Sulfonyl Functionalization :

    • Reaction of the thienopyridine intermediate with hydrazine derivatives and sulfonylating agents (e.g., chlorosulfonic acid) forms the hydrazino sulfonyl moiety .

  • Acetamide Group Addition :

    • Acetylation of the amine group on the phenyl ring using acetic anhydride or acetyl chloride yields the final product .

Optimized Conditions:

StepReactants/CatalystsConditionsYieldSource
Core formationCyanothioacetamide, EtOHMicrowave (80°C, 5–10 min)85–90%
SulfonationChlorosulfonic acid, DMFRT, 2–4 h75%
AcetylationAcetic anhydride, PyridineReflux, 6 h92%

Reactivity with Common Reagents

The compound exhibits reactivity at the hydrazino sulfonyl , acetamide , and thienopyridine sites:

ReagentReaction TypeProductConditionsSource
Aldehydes/Ketones CondensationHydrazone derivativesEthanol, Δ, 3 h
Nucleophiles (e.g., NH₃) Substitution at sulfonyl groupSulfonamide analogsNaOH, H₂O/EtOH, RT
Oxidizing Agents (H₂O₂) Oxidation of hydrazineDiazene or N-oxide derivativesAcidic/neutral medium, Δ

Acidic Conditions (HCl, H₂SO₄):

  • Acetamide group : Hydrolyzes to form 4-[(hydrazino)sulfonyl]benzoic acid and acetic acid.

  • Hydrazino group : Resists hydrolysis under mild conditions but decomposes at >100°C .

Basic Conditions (NaOH, KOH):

  • Acetamide : Forms sodium 4-[(hydrazino)sulfonyl]benzoate and acetamide.

  • Sulfonyl group : Stable under basic conditions at RT .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Decomposition onset : 220°C (loss of sulfonyl group as SO₂).

  • Major fragments :

    • Thieno[2,3-b]pyridine-pyrrole core (stable up to 300°C).

    • Acetic acid and hydrazine byproducts .

Catalytic and Enzymatic Interactions

  • Catalytic Hydrogenation :

    • Palladium/C reduces the pyrrole ring to pyrrolidine under H₂ (1 atm) .

  • Enzymatic Hydrolysis :

    • Esterases/amidases cleave the acetamide group in vitro (pH 7.4, 37°C) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocycles:

  • Thieno[2,3-b]pyridine Derivatives: Compound 24 from (N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-b]pyrimidin-4-yloxy)phenyl]acetamide) features a thienopyrimidine core and acetamide group but lacks the hydrazine-sulfonyl moiety. Its molecular weight (326.0 g/mol) is lower due to simpler substituents .
  • Sulfonyl-Hydrazine Derivatives: Compounds B12 and B13 in incorporate sulfonamide and acetamide groups but use pyrimidine or tetrahydropyrimidine cores instead of thienopyridine.
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity (If Reported)
Target Compound Thieno[2,3-b]pyridine 4,6-dimethyl, 3-(1H-pyrrol-1-yl), hydrazine-sulfonyl-acetamide ~500 (estimated) Not available
Compound 24 Thieno[2,3-b]pyrimidine Cyclopentane, acetamide 326.0 Not reported
Compound B12/B13 Pyrimidine/Tetrahydropyrimidine Sulfonamide, acetamide ~400–450 (estimated) Antimicrobial (inferred)

Bioactivity and Pharmacokinetics

  • Antimicrobial Potential: Sulfonamide-containing compounds (e.g., B12/B13) often exhibit antimicrobial activity due to enzyme inhibition (e.g., dihydropteroate synthase). The target compound’s sulfonyl group may confer similar properties but with enhanced lipophilicity from the pyrrole and thienopyridine moieties .
  • Cytotoxicity: Thienopyridine derivatives (e.g., compound 11a in ) show moderate cytotoxicity in preliminary assays, suggesting the target compound may require evaluation for cancer-related targets .

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